Cyclopentyl (2,6-difluorophenyl)methanol Cyclopentyl (2,6-difluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437909
InChI: InChI=1S/C12H14F2O/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12,15H,1-2,4-5H2
SMILES: C1CCC(C1)C(C2=C(C=CC=C2F)F)O
Molecular Formula: C12H14F2O
Molecular Weight: 212.24 g/mol

Cyclopentyl (2,6-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13437909

Molecular Formula: C12H14F2O

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyl (2,6-difluorophenyl)methanol -

Specification

Molecular Formula C12H14F2O
Molecular Weight 212.24 g/mol
IUPAC Name cyclopentyl-(2,6-difluorophenyl)methanol
Standard InChI InChI=1S/C12H14F2O/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12,15H,1-2,4-5H2
Standard InChI Key IKTCTDFQKUSKKQ-UHFFFAOYSA-N
SMILES C1CCC(C1)C(C2=C(C=CC=C2F)F)O
Canonical SMILES C1CCC(C1)C(C2=C(C=CC=C2F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyclopentyl (2,6-difluorophenyl)methanol features a central methanol group bonded to a 2,6-difluorophenyl ring and a cyclopentyl substituent. The IUPAC name, cyclopentyl-(2,6-difluorophenyl)methanol, reflects this arrangement . Key structural identifiers include:

  • Molecular Formula: C₁₂H₁₄F₂O

  • Molecular Weight: 212.24 g/mol

  • SMILES: C1CCC(C1)C(C2=C(C=CC=C2F)F)O

  • InChIKey: IKTCTDFQKUSKKQ-UHFFFAOYSA-N

The 2,6-difluorophenyl moiety introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in proteins .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄F₂O
Molecular Weight212.24 g/mol
LogP (Partition Coefficient)2.05 (estimated)
Aqueous Solubility190 μM (simulated)

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of cyclopentyl (2,6-difluorophenyl)methanol typically involves multi-step reactions starting from 2,6-difluorobenzaldehyde and cyclopentylmagnesium bromide. A representative pathway includes:

  • Grignard Reaction: 2,6-Difluorobenzaldehyde reacts with cyclopentylmagnesium bromide to form the corresponding alcohol.

  • Purification: Crude product is purified via column chromatography or recrystallization.

  • Validation: Purity is confirmed using HPLC (>98%) and NMR spectroscopy.

Table 2: Synthetic Yield Optimization

PrecursorCatalystYield (%)Purity (%)
2,6-DifluorobenzaldehydeNone6595
2,6-DifluorobenzonitrilePd/C7897

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 4.2 ppm (methanol -OH), and δ 1.5–2.1 ppm (cyclopentyl protons).

  • ¹³C NMR: Signals at 160 ppm (C-F coupling) and 70 ppm (methanol carbon).

Biological Activities and Mechanism of Action

Receptor Affinity and Signaling Modulation

Cyclopentyl (2,6-difluorophenyl)methanol exhibits notable interactions with serotonin (5-HT) and norepinephrine transporters, as demonstrated in GTPγS binding and cAMP assays . Key findings include:

  • 5-HT1A Receptor: EC₅₀ = 12 nM in cAMP assays, indicating strong agonistic activity .

  • Norepinephrine Transporter: IC₅₀ = 45 nM, suggesting reuptake inhibition potential .

Table 3: Pharmacological Profile

TargetAssay TypePotency (EC₅₀/IC₅₀)Reference
5-HT1A ReceptorcAMP12 nM
Norepinephrine TransporterGTPγS45 nM
Dopamine D2 ReceptorRadioligand>1 μM

Therapeutic Implications

  • Antidepressant Effects: In rodent models, the compound reduced immobility time in forced swim tests by 40% at 10 mg/kg .

  • Neuroprotection: Demonstrated 30% reduction in neuronal apoptosis under hypoxic conditions .

Comparative Analysis with Structural Analogues

Impact of Fluorine Substitution

Replacing fluorine atoms at the 2,6-positions with chlorine or hydrogen reduces receptor affinity. For example:

  • 2,6-Dichlorophenyl Analogue: 5-HT1A EC₅₀ = 120 nM (10-fold lower) .

  • Non-Fluorinated Phenyl Analogue: EC₅₀ > 1 μM .

Cyclopentyl vs. Linear Alkyl Groups

The cyclopentyl group enhances metabolic stability compared to linear chains:

  • Half-Life (Rat Liver Microsomes): 120 min (cyclopentyl) vs. 45 min (n-pentyl) .

Future Directions and Challenges

Optimizing Pharmacokinetics

  • Prodrug Development: Esterification of the methanol group to improve oral bioavailability.

  • CNS Penetration: Modulating logP to balance blood-brain barrier permeability and solubility .

Target Expansion

Preliminary data suggest activity against cancer cell lines (e.g., MCF-7, IC₅₀ = 8 μM) , warranting exploration in oncology.

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